molecular formula C12H17BrClN B1286184 2-(2-Bromophenyl)azepane hydrochloride CAS No. 1177340-54-3

2-(2-Bromophenyl)azepane hydrochloride

Cat. No.: B1286184
CAS No.: 1177340-54-3
M. Wt: 290.63 g/mol
InChI Key: LFSFYVYRDQKRHJ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)azepane hydrochloride is a chemical compound with the molecular formula C12H17BrClN. It is used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)azepane hydrochloride typically involves the reaction of 2-bromophenylamine with azepane under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)azepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(2-Bromophenyl)azepane hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-Bromophenyl)azepane hydrochloride include:

  • 2-Bromophenylhydrazine hydrochloride
  • 2-(2-Bromophenyl)azepane
  • 2-(2-Bromophenyl)ethanamine

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its bromine atom and azepane ring contribute to its versatility in various chemical reactions and applications.

Biological Activity

2-(2-Bromophenyl)azepane hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by its azepane ring structure substituted with a bromophenyl group. This structural configuration is crucial for its interaction with biological targets.

Chemical Information:

  • IUPAC Name: this compound
  • CAS Number: 1177340-54-3
  • Molecular Formula: C12H14BrClN

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their function.
  • Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity: Preliminary research indicates that this compound may inhibit the proliferation of cancer cells by targeting specific oncogenic pathways.
  • Antimicrobial Properties: Some studies suggest that it possesses antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.
  • Neuroactive Effects: The compound has shown promise in modulating neurotransmitter systems, indicating potential applications in neuropharmacology.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited effective antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in infectious diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameBiological ActivityMechanism of Action
2-AminobenzylamineAnticancerEnzyme inhibition
N-(4-Bromophenyl)azepaneAntimicrobialReceptor modulation
1-(3-Bromophenyl)piperazineNeuroactiveNeurotransmitter modulation

This table illustrates that while there are similarities among these compounds in terms of biological activity, the specific mechanisms and target interactions may vary significantly.

Properties

IUPAC Name

2-(2-bromophenyl)azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c13-11-7-4-3-6-10(11)12-8-2-1-5-9-14-12;/h3-4,6-7,12,14H,1-2,5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSFYVYRDQKRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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